molecular formula C5H3BrN2O2 B15123819 4-Bromopyrimidine-6-carboxylic acid

4-Bromopyrimidine-6-carboxylic acid

Katalognummer: B15123819
Molekulargewicht: 202.99 g/mol
InChI-Schlüssel: DAHZSLZPENTWSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-pyrimidinecarboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 6 and a carboxylic acid group at position 4 makes this compound unique and valuable in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-pyrimidinecarboxylic acid typically involves the bromination of 4-pyrimidinecarboxylic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 6-Bromo-4-pyrimidinecarboxylic acid may involve more efficient and scalable methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-4-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-pyrimidinecarboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-4-pyrimidinecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromo-4-pyrimidinecarboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyrimidine ring. This combination allows for versatile chemical modifications and applications in various fields .

Eigenschaften

Molekularformel

C5H3BrN2O2

Molekulargewicht

202.99 g/mol

IUPAC-Name

6-bromopyrimidine-4-carboxylic acid

InChI

InChI=1S/C5H3BrN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10)

InChI-Schlüssel

DAHZSLZPENTWSN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CN=C1Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.